AC9-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

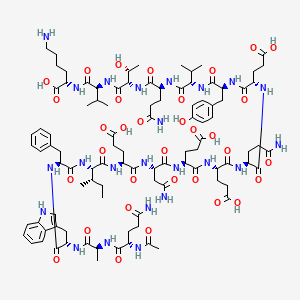

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H143N23O33/c1-10-49(6)81(121-94(149)67(42-53-18-12-11-13-19-53)117-91(146)69(44-55-46-105-58-21-15-14-20-57(55)58)115-83(138)50(7)106-84(139)59(107-52(9)124)27-34-71(101)126)97(152)113-65(33-40-78(136)137)89(144)118-70(45-74(104)129)92(147)111-63(31-38-76(132)133)87(142)109-62(30-37-75(130)131)86(141)108-60(28-35-72(102)127)85(140)110-64(32-39-77(134)135)88(143)116-68(43-54-23-25-56(125)26-24-54)93(148)119-79(47(2)3)95(150)112-61(29-36-73(103)128)90(145)122-82(51(8)123)98(153)120-80(48(4)5)96(151)114-66(99(154)155)22-16-17-41-100/h11-15,18-21,23-26,46-51,59-70,79-82,105,123,125H,10,16-17,22,27-45,100H2,1-9H3,(H2,101,126)(H2,102,127)(H2,103,128)(H2,104,129)(H,106,139)(H,107,124)(H,108,141)(H,109,142)(H,110,140)(H,111,147)(H,112,150)(H,113,152)(H,114,151)(H,115,138)(H,116,143)(H,117,146)(H,118,144)(H,119,148)(H,120,153)(H,121,149)(H,122,145)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,154,155)/t49-,50-,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAGQOJTUDBVPD-ZONPJGGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H143N23O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2183.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the AC9-25 Peptide (Ac-QAWFIENEEQEYVQTVK): Structure, Function, and Methodologies

Abstract

The AC9-25 peptide, a 17-amino acid synthetic fragment (Ac-QAWFIENEEQEYVQTVK) derived from the N-terminal of Annexin A1, has emerged as a significant modulator of the innate immune response.[1] Its unique dual functionality in neutrophil signaling—both activating and inhibitory—marks it as a compelling subject for research in inflammation and as a potential therapeutic agent.[1] This guide provides a comprehensive technical overview of the this compound peptide, with a primary focus on its structural characteristics. It delves into its primary sequence, predicted secondary and tertiary structures, and presents detailed, field-proven methodologies for its empirical structural elucidation via Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines the peptide's mechanism of action through the Formyl Peptide Receptor 1 (FPR1), details its synthesis and purification, and offers insights into its broader biological context and therapeutic potential.

Introduction to the this compound Peptide

Annexin A1 (AnxA1) is a key protein that mediates the anti-inflammatory effects of glucocorticoids.[2] Its N-terminal region can be proteolytically cleaved to release bioactive peptides, including this compound (residues 9-25).[1][3] Unlike the full-length protein, this compound exhibits a complex, context-dependent role in modulating leukocyte activity. It is known to stimulate neutrophil NADPH oxidase activation, a critical event in the oxidative burst, by acting as a specific agonist for the G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[3][4][5] Concurrently, it can generate an inhibitory signal that suppresses NADPH-oxidase activity triggered by other chemoattractants, a function that appears to be independent of the FPR family of receptors.[1] This paradoxical functionality underscores the necessity of a detailed structural understanding to unravel its precise mechanisms of action.

Primary Structure and Physicochemical Properties

The primary structure of this compound is an acetylated 17-residue peptide with a free C-terminal carboxyl group. The acetylation of the N-terminus is a crucial modification that mimics its native state post-cleavage and enhances its stability.

Sequence: Ac-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value | Source |

| Full Sequence | Ac-QAWFIENEEQEYVQTVK | [1] |

| Molecular Formula | C₉₉H₁₄₃N₂₃O₃₃ | [1] |

| Molecular Weight | 2183.36 g/mol | [1] |

| Amino Acid Count | 17 | [1] |

| N-terminal Modification | Acetylation | [1] |

| C-terminal Modification | Carboxylic Acid | [1] |

| CAS Number | 284040-76-2 | [1] |

Structural Analysis of this compound

To date, no experimentally determined three-dimensional structure of the this compound peptide has been deposited in public databases. This absence necessitates a dual approach for structural investigation: in silico prediction to generate a working model, followed by empirical validation.

Theoretical Structure Prediction

Given its size (17 residues), this compound is too short for highly accurate prediction by some large-protein-focused algorithms, though tools like AlphaFold have shown promise for peptides.[6] Specialized peptide prediction servers, such as PEP-FOLD, are optimized for shorter sequences.[4][7][8]

3.1.1. Secondary Structure Prediction

Webservers like PEP2D, which are specifically trained on peptide datasets, can provide insights into the likely secondary structure elements.[1] Based on its sequence, which is rich in charged (Glu) and polar (Gln, Asn) residues, the peptide is predicted to be highly flexible and may adopt a largely random coil conformation in aqueous solution, potentially with transient helical or turn-like structures.

3.1.2. De Novo 3D Structure Modeling (using PEP-FOLD)

PEP-FOLD is a robust tool for the de novo prediction of peptide structures for sequences typically between 5 and 50 amino acids.[2][7] The workflow involves submitting the primary sequence (Ac-QAWFIENEEQEYVQTVK) to the server, which then performs numerous simulations to sample the conformational space. The output provides a series of clustered models ranked by energy.

A predicted model from PEP-FOLD would likely show a compact, yet relatively unordered structure, consistent with the secondary structure prediction. The hydrophobic residues (Trp, Phe, Ile, Val) may form a small core, shielded from the solvent by the numerous hydrophilic residues.

Experimental Structure Elucidation Methodologies

The following sections provide detailed protocols for the experimental determination of the this compound peptide's structure. These protocols are designed to be self-validating, ensuring that the necessary controls and steps are in place for robust data acquisition and interpretation.

3.2.1. Workflow for Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[11]

Caption: Workflow for CD Spectroscopy Analysis of this compound.

Causality and Trustworthiness:

-

Why >95% Purity? Impurities, especially those containing aromatic rings or other peptide fragments, can interfere with the CD signal, leading to inaccurate structural estimations. HPLC purification is critical.

-

Why Phosphate Buffer? Buffers containing high concentrations of chloride ions (like Tris-HCl) exhibit high absorbance in the far-UV region, obscuring the peptide signal below ~210 nm. Phosphate buffer is a common and appropriate choice.

-

Why Baseline Subtraction? The buffer itself has a CD signal. Subtracting it ensures the final spectrum is solely from the peptide, a critical step for accurate deconvolution.

-

Why Mean Residue Ellipticity? Conversion to MRE normalizes the data for concentration, path length, and the number of residues, allowing for direct comparison between different samples and with reference spectra.

3.2.2. Workflow for 3D Structure Determination by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of small peptides in solution.[12][13] The process relies on measuring nuclear Overhauser effects (NOEs), which provide through-space distance constraints between protons that are close to each other (< 5-6 Å).[14][15]

Caption: Workflow for NMR-based 3D Structure Determination of this compound.

Causality and Trustworthiness:

-

Why D₂O? The deuterium in D₂O is NMR-inactive and is used to "lock" the magnetic field frequency. The 10% D₂O is standard for most biomolecular NMR.

-

Why TOCSY and NOESY? TOCSY experiments establish through-bond correlations, allowing the identification of all protons within a single amino acid's spin system. NOESY experiments establish through-space correlations between protons, which are the primary source of information for determining the 3D fold. The combination is essential for unambiguous assignment and structure calculation.

-

Why an Ensemble of Structures? Peptides are often flexible. The NMR data represents an average over time. Therefore, the result is not a single static structure but an ensemble of closely related conformations that are all consistent with the experimental restraints. This provides a more accurate representation of the peptide's solution state.

Biological Function and Mechanism of Action

This compound's primary mechanism of action is through its interaction with FPR1, a G protein-coupled receptor highly expressed on neutrophils.[16]

Pro-inflammatory Signaling via FPR1

Binding of this compound to FPR1 initiates a canonical Gαi-protein signaling cascade.[17] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[17][18][19] This calcium flux, along with other downstream pathways activated by DAG and Gβγ subunits (such as PI3K and MAPK pathways), culminates in the assembly and activation of the NADPH oxidase complex at the cell membrane, leading to the production of superoxide anions (oxidative burst).[17]

Caption: Pro-inflammatory signaling cascade of this compound via the FPR1 receptor.

Inhibitory Signaling

Intriguingly, this compound also possesses an inhibitory function, suppressing superoxide release when triggered by other chemoattractants.[1] The precise receptor and signaling pathway for this effect remain to be fully elucidated but are known to be independent of the FPR family.[1] This suggests that this compound may interact with another, as-yet-unidentified receptor, initiating a distinct signaling cascade that ultimately dampens the pro-inflammatory response. This dual nature makes this compound a fascinating subject for dissecting the complex regulation of inflammation.

Synthesis and Purification Protocol

This compound is a synthetic peptide, most efficiently produced via automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20][21][22]

Solid-Phase Peptide Synthesis (SPPS)

Principle: The peptide is assembled stepwise from the C-terminus to the N-terminus while anchored to an insoluble resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing.

Protocol Outline:

-

Resin Selection: Start with a Rink Amide resin to yield a C-terminal amide, or a Wang/Trityl resin for a C-terminal carboxylic acid. For Ac-QAWFIENEEQEYVQTVK-OH, a pre-loaded Fmoc-Lys(Boc)-Wang resin is appropriate.

-

Swell Resin: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes.

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF. Monitor completion with a qualitative test (e.g., Kaiser test).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and residual byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence (Val, Thr, Gln, etc.).

-

N-terminal Acetylation: After the final amino acid (Gln) is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Final Deprotection: Cleave the completed peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to prevent side reactions.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

Principle: The crude peptide is purified based on its hydrophobicity. The peptide mixture is passed through a column with a nonpolar stationary phase (e.g., C18), and a gradient of increasing organic solvent is used to elute the components.

Protocol Outline:

-

Column: Use a semi-preparative C18 column.

-

Solvents:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 60 minutes) at a flow rate of ~5-10 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 280 nm (for the Trp residue).

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and verify the mass using mass spectrometry (e.g., ESI-MS).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.[1]

Conclusion and Future Directions

The this compound peptide represents a fascinating tool for probing the intricacies of inflammatory signaling. Its ability to act as a biased agonist at FPR1, coupled with a distinct inhibitory function, highlights the complexity of immune regulation. While this guide provides a robust framework for its study—from theoretical modeling and empirical structure determination to synthesis and functional analysis—the definitive high-resolution structure of this compound remains a critical, unanswered question.

Future research should prioritize the experimental determination of its 3D structure, preferably in complex with its FPR1 receptor, which would provide invaluable insights for the rational design of novel anti-inflammatory or pro-resolving therapeutics. Elucidating the receptor and pathway responsible for its inhibitory actions is another key frontier that could open new avenues for drug development. The protocols and insights contained within this guide are intended to empower researchers to tackle these exciting challenges.

References

-

NovoPro Bioscience Inc. This compound peptide. [Link]

-

PEP-FOLD Peptide Structure Prediction Server. RPBS. [Link]

- Karlsson J, Fu H, Boulay F, Dahlgren C, Hellstrand K, Movitz C. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors. J Leukoc Biol. 2005 Sep;78(3):762-71.

- Thevenet P, Shen Y, Maupetit J, Guyon F, Derreumaux P, Tufféry P. PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides. Nucleic Acids Res. 2012 Jul;40(Web Server issue):W288-93.

- Jumpertz, S., et al. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function.

-

AlphaFold Protein Structure Database. DeepMind & EMBL-EBI. [Link]

-

AdooQ Bioscience. This compound | FPR Agonist. [Link]

- Heo, L. & Feig, M. Benchmarking AlphaFold2 on peptide structure prediction. J Chem Inf Model. 2023 Jan 23;63(2):599-610.

- Greenfield, N. J. Using circular dichroism spectra to estimate protein secondary structure.

-

PEP2D: A webservice for predicting secondary structure of peptides. [Link]

-

I-TASSER. Zhang Lab, University of Michigan. [Link]

-

SWISS-MODEL. SIB Swiss Institute of Bioinformatics. [Link]

- Rabiet, M. J., et al. The formyl peptide receptors and the anaphylatoxin C5a receptors: an overview. Biochimie. 2007;89(10):1155-1171.

- Dorward, D. A., et al. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.

-

University of Leicester. Structure Determination by NMR. [Link]

- Fairlie, D. P. & Nielsen, D. S. Determination of peptide and protein structures using NMR Spectroscopy.

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Zhang, Y. Protein structure and function prediction using I-TASSER.

- Kelly, S. M. & Price, N. C. The use of circular dichroism in the investigation of protein structure and function. Curr Protein Pept Sci. 2000;1(4):349-84.

- Williamson, M. P. Using NMR to determine the structure of peptides. Methods Mol Biol. 2005;298:43-59.

- Fäldt, J., et al. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 2010;1803(10):1135-1143.

- Papo, N. & Shai, Y. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Med Chem. 2003;10(14):1251-63.

-

ResearchGate. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. [Link]

- Cattaneo, F., et al. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. Int J Mol Sci. 2021;22(16):8923.

- Ye, R. D., et al. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends Pharmacol Sci. 2009;30(11):567-577.

-

Wikipedia. I-TASSER. [Link]

-

AlphaFold Server. [Link]

-

Proteus2. A web server for comprehensive protein structure prediction and structure-based annotation. [Link]

-

BioKB. Relationship - FPR1 - activates - calcium(2+). [Link]

- Mobli, M. & King, G. F. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Anal Chem. 2010;82(19):8249-8255.

- Önnheim, K., et al. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PLoS One. 2012;7(11):e49526.

- Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. Methods Mol Biol. 2014;1146:3-28.

- Forsman, H., et al. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. J Med Chem. 2013;56(17):6936-6949.

-

ResearchGate. Superimposition of ¹H NMR spectra for the PK9-H peptide. [Link]

-

YouTube. Circular Dichroism spectroscopy in 4 minutes. [Link]

-

NCBI Gene. FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. [Link]

- Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

ResearchGate. Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. [Link]

- Mishra, N. & Coutinho, E. NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 2020;4(1):22-30.

Sources

- 1. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]

- 2. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 3. youtube.com [youtube.com]

- 4. bio.tools [bio.tools]

- 5. m.youtube.com [m.youtube.com]

- 6. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 8. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. Protein Structure and Function Prediction Using I-TASSER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioKB - Relationship - FPR1 - activates - calcium(2+) [biokb.lcsb.uni.lu]

- 20. bachem.com [bachem.com]

- 21. chemistry.du.ac.in [chemistry.du.ac.in]

- 22. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

AC9-25 Peptide: Comprehensive Application Notes for Handling and Storage of Lyophilized Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the AC9-25 Peptide

The this compound peptide is a synthetic fragment derived from the N-terminal region of Annexin A1 (also known as Lipocortin I).[1] It plays a significant role in modulating inflammatory responses. Specifically, this compound is recognized as an agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on neutrophils and other immune cells.[1][2] Activation of FPR1 by this compound can trigger downstream signaling cascades, including the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) involved in host defense.[1][3] The peptide's ability to influence leukocyte activity makes it a valuable tool in research focused on inflammation, immunology, and related therapeutic areas.[2][3]

Given its biological significance and inherent chemical nature, the integrity of the this compound peptide is paramount for obtaining reproducible and reliable experimental results. This guide provides a detailed framework for the proper handling and storage of lyophilized this compound powder, from initial receipt to experimental use, ensuring its stability and biological activity are maintained.

Section 1: The Critical Importance of Proper Handling

Lyophilized peptides, while appearing robust, are susceptible to degradation from environmental factors. The primary threats to the stability of lyophilized this compound are moisture, temperature fluctuations, and light.

-

Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This absorbed water can initiate hydrolysis, leading to the breakdown of peptide bonds and a significant loss of biological activity.[4]

-

Temperature: Elevated temperatures accelerate chemical degradation pathways. For long-term viability, maintaining a consistently low storage temperature is crucial.[6][7] Furthermore, repeated freeze-thaw cycles of reconstituted peptide solutions can denature the peptide structure, rendering it inactive.[8][9]

-

Light: Exposure to UV or other intense light sources can degrade certain amino acid residues within the peptide sequence, compromising its function.[4][10]

The protocols outlined below are designed to mitigate these risks, establishing a self-validating system where adherence to the steps inherently protects the peptide's integrity.

Section 2: Storage Protocols for Lyophilized this compound Powder

The stability of this compound is highest in its lyophilized state. Proper storage is the first line of defense against degradation.

Initial Receipt and Inspection

Upon receiving the lyophilized this compound peptide, visually inspect the vial for any signs of damage to the container or seal. The lyophilized cake should appear as a dry, uniform powder.

Long-Term Storage Conditions

For optimal long-term stability, adhere to the following conditions. In its lyophilized form, this compound can be stable for up to 36 months when stored correctly.[11]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or colder (e.g., -80°C) | Minimizes chemical degradation and preserves peptide integrity over extended periods.[4][5][8][11] |

| Environment | Desiccated | Prevents moisture absorption, which is a primary cause of hydrolysis and degradation.[4][5][11] |

| Light Exposure | In the dark (e.g., in a freezer box) | Protects light-sensitive amino acids from photodegradation.[4][7][10] |

Handling Lyophilized Powder for Weighing

To prevent moisture contamination when accessing the lyophilized powder, a strict protocol must be followed.

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator.[8][10][12] This critical step prevents atmospheric moisture from condensing on the cold peptide powder.

-

Aseptic Technique: Conduct all handling in a clean, draft-free environment. Always wear gloves to prevent contamination from proteases present on the skin.[8]

-

Dispensing: Quickly weigh the desired amount of peptide and securely recap the vial.

-

Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the vial with an inert gas like dry nitrogen or argon before recapping.[8][10] This displaces oxygen and moisture, further protecting the remaining peptide.

-

Return to Storage: Promptly return the sealed vial to the recommended -20°C storage.

Section 3: Reconstitution of this compound Peptide

Reconstitution is the process of dissolving the lyophilized peptide into a liquid solution for experimental use. This is a critical step, as the peptide is most vulnerable to degradation once in solution.[9]

Choosing the Right Solvent

The choice of solvent depends on the peptide's sequence and the experimental application. For many peptides, including this compound, high-purity, sterile solvents are required.

-

Recommended Solvents:

-

Sterile, deionized water: A common first choice for many peptides.

-

Bacteriostatic water (BW): Contains 0.9% benzyl alcohol as a preservative, which can be suitable for some applications but should be checked for compatibility with the specific assay.[13]

-

Phosphate-buffered saline (PBS): If the experiment requires a buffered solution at physiological pH.

-

Always consult the manufacturer's datasheet for any specific solvent recommendations for this compound.

Step-by-Step Reconstitution Protocol

-

Preparation: Ensure the lyophilized this compound vial and the chosen sterile solvent are at room temperature. Sanitize the rubber stopper of the peptide vial with an alcohol wipe.[13][14]

-

Solvent Addition: Using a sterile syringe, slowly inject the calculated volume of solvent down the side of the vial.[13][15] Do not squirt the solvent directly onto the lyophilized cake, as this can cause foaming and potential denaturation.[12]

-

Dissolution: Gently swirl or roll the vial to dissolve the peptide.[14][16] Avoid vigorous shaking or vortexing , as this mechanical stress can lead to peptide aggregation and loss of activity.[14] Most peptides will dissolve within a few minutes with gentle agitation.[14]

-

Visual Inspection: The final solution should be clear and free of particulates. If solubility is an issue, gentle warming or brief sonication may be attempted, but these methods should be used with caution as they can also degrade the peptide.

Section 4: Storage and Handling of Reconstituted this compound Solution

Peptide solutions have significantly shorter shelf lives than their lyophilized counterparts.[9]

Aliquoting: The Key to Longevity

To avoid the damaging effects of repeated freeze-thaw cycles, it is imperative to aliquot the reconstituted this compound solution into single-use volumes.[5][11]

-

Use low-protein-binding polypropylene microcentrifuge tubes.

-

The volume of each aliquot should be appropriate for a single experiment.

Storage of Reconstituted Aliquots

Once aliquoted, the peptide solution should be stored under the following conditions:

| Parameter | Recommended Condition | Stability | Rationale |

| Temperature | -20°C | Up to 1 month[11] | Freezing is essential for preserving the stability of the peptide in solution.[8] |

| Freeze-Thaw Cycles | Avoid | N/A | Each cycle can partially denature the peptide, leading to a cumulative loss of activity.[8][9] |

Note: Do not use frost-free freezers for storing peptide solutions, as their temperature cycling can inadvertently cause freeze-thaw events.[6]

Visual Workflow and Diagrams

This compound Peptide Handling Workflow

The following diagram illustrates the recommended workflow from receiving the lyophilized peptide to its use in an experiment.

Caption: Workflow for handling and storing this compound peptide.

This compound Signaling Pathway Overview

This diagram provides a simplified overview of the this compound peptide's primary mechanism of action.

Caption: Simplified signaling pathway of this compound via the FPR1 receptor.

Conclusion

The biological activity of the this compound peptide is intrinsically linked to its structural integrity. By implementing the rigorous handling and storage protocols detailed in this guide, researchers can ensure the peptide's stability, leading to more accurate, reproducible, and reliable experimental outcomes. Adherence to these guidelines for both the lyophilized powder and reconstituted solutions is a critical component of good laboratory practice in the study of inflammation and drug development.

References

-

AdooQ Bioscience. (n.d.). This compound | FPR Agonist. Retrieved February 5, 2026, from [Link]

-

Pure Peptide. (n.d.). How to Reconstitute Peptides – Step-by-Step Guide. Intercom. Retrieved February 5, 2026, from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Ac9–25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected HL-60 cells. Retrieved February 5, 2026, from [Link]

-

BioLongevity Labs. (2025, November 26). How to Reconstitute Lyophilized Peptides: Step-by-Step Guide. Retrieved February 5, 2026, from [Link]

-

Peptide Sciences. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2023). Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]

-

Peptides UK. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved February 5, 2026, from [Link]

-

NIBSC. (n.d.). Peptide Storage. Retrieved February 5, 2026, from [Link]

-

Peptides.com. (2025, December 25). Peptide storage best practices for stability and safety. Retrieved February 5, 2026, from [Link]

-

PubMed. (2023, July 7). Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]

-

Investigative Ophthalmology & Visual Science. (n.d.). Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 5, 2026, from [Link]

-

NovoPro Bioscience Inc. (n.d.). This compound peptide. Retrieved February 5, 2026, from [Link]

-

Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved February 5, 2026, from [Link]

-

Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Antiseptic 9-Meric Peptide with Potency against Carbapenem-Resistant Acinetobacter baumannii Infection. Retrieved February 5, 2026, from [Link]

Sources

- 1. This compound peptide [novoprolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. genscript.com [genscript.com]

- 6. nurevpeptides.com [nurevpeptides.com]

- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. NIBSC - Peptide Storage [nibsc.org]

- 11. adooq.com [adooq.com]

- 12. biolongevitylabs.com [biolongevitylabs.com]

- 13. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]

- 14. verifiedpeptides.com [verifiedpeptides.com]

- 15. m.youtube.com [m.youtube.com]

- 16. rndsystems.com [rndsystems.com]

in vitro dosing regimen for AC9-25 in inflammatory models

Application Note: Precision In Vitro Dosing of Ac9-25 (Annexin A1 Mimetic) for Inflammatory Modulation

Executive Summary & Mechanistic Grounding

This compound (Acetyl-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys) is a bioactive peptide derived from the N-terminus of the glucocorticoid-regulated protein Annexin A1 (AnxA1) .[1] Unlike standard small molecule inhibitors that follow linear dose-response curves, this compound exhibits biphasic pharmacodynamics mediated by the Formyl Peptide Receptor (FPR) family.

The "Dual-Faced" Mechanism: To successfully utilize this compound in inflammatory models, researchers must understand its concentration-dependent receptor selectivity:

-

Low Concentration Window (Pro-Resolving): Acts primarily via FPR2/ALX (or partial agonism of FPR1) to desensitize neutrophils, inhibit transendothelial migration, and promote the resolution of inflammation.

-

High Concentration Window (Pro-Inflammatory/Activator): Acts as a full agonist of FPR1 , triggering calcium mobilization, NADPH oxidase activation, and superoxide anion release.

Critical Directive: This protocol is designed to characterize this duality. Do not treat this compound as a simple inhibitor. It is a modulator .

Strategic Dosing Regimen

The following dosing strategy is engineered to isolate the anti-inflammatory (resolution) window from the pro-inflammatory activation window.

Preparation of Stock Solutions[2][3]

-

Solubility: this compound is hydrophobic. It must be dissolved in organic solvent before aqueous dilution.

-

Stock Concentration: 10 mM in DMSO (Dimethyl Sulfoxide).

-

Storage: Aliquot into single-use vials (e.g., 10 µL) and store at -80°C. Avoid freeze-thaw cycles , as peptide aggregation will alter FPR binding kinetics.

The Titration Matrix (In Vitro)

For neutrophil (PMN) or macrophage assays, establish a logarithmic titration curve.

| Dose Tier | Concentration | Predicted Biological Effect | Target Receptor Dominance |

| Low | 10 nM – 500 nM | Anti-Inflammatory (Inhibition of chemotaxis, desensitization) | FPR2/ALX (High Affinity) |

| Mid | 1 µM – 10 µM | Transition Zone (Mixed signaling, variable ROS production) | FPR1 / FPR2 Competition |

| High | > 25 µM | Pro-Inflammatory (Calcium flux, NADPH oxidase activation) | FPR1 (Full Agonism) |

Detailed Protocol: Neutrophil NADPH Oxidase Modulation

This assay validates the bioactivity of this compound by measuring its ability to activate oxidative burst at high doses or desensitize cells to other stimuli at low doses.

Cell Model: Freshly isolated Human Neutrophils (PMNs) or dHL-60 (differentiated HL-60 cells).

Step-by-Step Workflow:

-

Cell Preparation:

-

Isolate PMNs via density gradient centrifugation (Polymorphprep™).

-

Resuspend cells at

cells/mL in HBSS (with -

Critical: Keep cells at room temperature; cold shock activates priming.

-

-

This compound Priming (The Variable):

-

Divide cells into 96-well luminescence plate (white).

-

Add This compound at increasing concentrations: 0.1 µM, 1.0 µM, 10 µM, 50 µM .

-

Incubate for 5 minutes at 37°C.

-

-

Stimulation (The Challenge):

-

Arm A (Direct Agonism): Measure ROS immediately to see if this compound alone triggers the burst (High dose effect).

-

Arm B (Desensitization): Add a standard chemoattractant (e.g., fMLP at 100 nM) after the this compound incubation.

-

-

Readout (Luminol-Enhanced Chemiluminescence):

-

Inject Luminol (50 µM) + HRP (Horseradish Peroxidase).

-

Measure RLU (Relative Light Units) every 30 seconds for 45 minutes.

-

Expected Results & Interpretation:

-

At 50 µM (High Dose): this compound will induce a sharp spike in ROS (FPR1 activation) similar to fMLP.

-

At 0.1 - 1.0 µM (Low Dose): this compound should show minimal ROS generation alone. However, in Arm B, these cells should show reduced response to the subsequent fMLP challenge, indicating receptor desensitization (the anti-inflammatory mechanism).

Mechanistic Signaling Pathway (Visualization)

The following diagram illustrates the bifurcation of signaling pathways based on this compound concentration.

Caption: Biphasic signaling of this compound. Green path represents the pro-resolving window (FPR2); Red path represents the pro-inflammatory window (FPR1).

Troubleshooting & Controls

To ensure data integrity, every experiment must include the following controls:

| Control Type | Reagent | Purpose |

| Vehicle Control | DMSO (0.1% final) | Baseline ROS/Migration. Ensures solvent is not cytotoxic. |

| Positive Control (Agonist) | fMLP (100 nM) | Validates that neutrophils are capable of responding. |

| Negative Control (Antagonist) | BOC-2 (10 µM) | Pan-FPR antagonist. Pre-treatment with BOC-2 should abolish both the protective and activating effects of this compound, confirming FPR specificity. |

| Scramble Peptide | Scrambled this compound | Ensures effects are sequence-specific and not due to charge/length. |

References

-

Walther, A., et al. (2000). "A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR."[2] Molecular Cell, 5(5), 831-840.[2]

-

Karlsson, J., et al. (2005). "Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors."[2] Journal of Leukocyte Biology, 78(3), 762-771.[2]

-

MedChemExpress. "this compound TFA Product Information & Biological Activity."

-

Perretti, M., & D'Acquisto, F. (2009). "Annexin A1 and glucocorticoids as effectors of the resolution of inflammation." Nature Reviews Immunology, 9(1), 62-70.

Sources

AC9-25 peptide treatment protocols for HL-60 transfected cells

Application Note: AC9-25 Peptide Treatment Protocols for HL-60 Transfected Cells

Executive Summary & Mechanism of Action

This technical guide details the handling and experimental application of This compound , a synthetic N-terminal peptide derived from Annexin A1 (residues 9–25: Ac-QAWFIENEEQEYVQTVK).

Scientific Rationale: Unlike the widely used Ac2-26 peptide—which is promiscuous and activates both Formyl Peptide Receptor 1 (FPR1) and FPR2 (ALX/FPRL1)—This compound exhibits high specificity for FPR1 . In HL-60 cells stably transfected to express specific receptor subtypes, this compound acts as a potent agonist for FPR1-driven calcium mobilization and NADPH oxidase activation, while failing to trigger FPR2.

This distinct pharmacological profile makes this compound an essential tool for dissecting the "pro-inflammatory" vs. "pro-resolving" duality of Annexin A1 signaling. While full-length Annexin A1 promotes resolution via FPR2, the this compound fragment mimics the FPR1-mediated activation often seen in the early phases of neutrophil recruitment.

Reagent Preparation & Handling

Critical Quality Attribute (CQA): this compound is prone to aggregation due to its hydrophobic residues. Proper solubilization is non-negotiable for reproducible kinetics.

Stock Solution Protocol

-

Lyophilized Storage: Store powder at -20°C. Desiccate before opening to prevent hydrolysis.

-

Solvent: Dissolve the peptide in DMSO to a concentration of 10 mM .

-

Why: Aqueous buffers can cause premature secondary structure formation (alpha-helices) or aggregation before receptor binding.

-

-

Working Aliquots: Aliquot into low-binding tubes (5–10 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

-

Dilution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., HBSS + HEPES). Ensure the final DMSO concentration is <0.1% to avoid solvent cytotoxicity.

Cell Model: HL-60 Transfectants

Cell Line Selection Logic: Wild-type HL-60 cells express low levels of FPRs until differentiated. To validate this compound specificity, use stably transfected undifferentiated HL-60 cells :

-

HL-60-FPR1: Overexpressing FPR1 (Target).

-

HL-60-FPR2 (FPRL1): Overexpressing FPR2 (Negative Control for this compound).

-

HL-60-Neo: Empty vector (Negative Control).

Note: If measuring NADPH oxidase (ROS), cells MUST be differentiated (e.g., 1.3% DMSO for 4-5 days) to express the oxidase machinery (gp91phox), regardless of receptor transfection.

Protocol A: Intracellular Calcium Mobilization (Signaling)

This assay confirms receptor engagement.[1] this compound should trigger a rapid, transient Ca²⁺ spike in FPR1 cells only.

Materials:

-

Fura-2/AM (Ratiometric calcium indicator).

-

Assay Buffer: HBSS (with Ca²⁺/Mg²⁺), 10 mM HEPES, 0.1% BSA (Fatty-acid free).

-

Positive Control: fMLP (FPR1 agonist).[2]

-

Negative Control: WKYMVM (FPR2 agonist).

Step-by-Step Methodology:

-

Loading: Harvest HL-60 transfectants (1 × 10⁷ cells/mL). Incubate with 2 µM Fura-2/AM for 30 min at 37°C in the dark.

-

Washing: Centrifuge (300 x g, 5 min) and wash 2x with Assay Buffer to remove extracellular dye. Resuspend at 1 × 10⁶ cells/mL.

-

Equilibration: Aliquot cells into a cuvette or 96-well black plate. Monitor baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) for 60 seconds to ensure stability.

-

Stimulation: Inject This compound (1 – 100 µM) .

-

Note: this compound is less potent than fMLP; typical EC50 is in the micromolar range.

-

-

Data Acquisition: Record the 340/380 ratio for 3–5 minutes.

-

Desensitization Check (Self-Validation):

-

Step A: Add fMLP (100 nM). Wait for signal return to baseline.

-

Step B: Add this compound (50 µM).

-

Result: No signal should be observed (homologous desensitization confirms FPR1 usage).

-

Protocol B: NADPH Oxidase Activation (Superoxide Release)

This functional assay measures the downstream consequence of FPR1 activation.

Pre-requisite: Differentiate HL-60 transfectants with 1.3% DMSO for 5 days prior to assay to upregulate NADPH oxidase components.

Methodology (Cytochrome C Reduction):

-

Preparation: Resuspend differentiated cells (1 × 10⁷ cells/mL) in HBSS.

-

Reaction Mix: In a dual-path spectrophotometer cuvette, mix:

-

500 µL Cell suspension.

-

50 µM Cytochrome C (horse heart).

-

+/- 10 µg/mL Superoxide Dismutase (SOD) (Reference blank).

-

-

Baseline: Record Absorbance at 550 nm for 2 minutes.

-

Activation: Add This compound (100 µM) .

-

Measurement: Monitor kinetics for 10 minutes.

-

Calculation:

. Use extinction coefficient

-

Data Visualization & Pathway Logic

Table 1: Agonist Specificity Profile in HL-60 Transfectants

| Agonist | Concentration | HL-60-FPR1 (Ca²⁺ Flux) | HL-60-FPR2 (Ca²⁺ Flux) | Mechanism |

| This compound | 10 - 100 µM | High | None/Negligible | FPR1 Specific |

| Ac2-26 | 10 - 50 µM | Moderate | High | Promiscuous (FPR1/2) |

| fMLP | 100 nM | Very High | None | FPR1 Standard |

| WKYMVM | 100 nM | None | Very High | FPR2 Standard |

Figure 1: this compound Signaling Pathway in HL-60 Cells

Caption: this compound selectively engages FPR1, initiating G-protein coupled signaling leading to Calcium mobilization and NADPH oxidase activation, bypassing the FPR2 pro-resolving pathway.

Troubleshooting & Controls

-

Issue: No Calcium Response.

-

Cause: Peptide aggregation or receptor internalization.

-

Fix: Use fresh DMSO stock. Verify surface expression of FPR1 using flow cytometry (anti-FPR1 antibody).

-

-

Issue: High Background in ROS Assay.

-

Cause: Spontaneous differentiation or endotoxin contamination.

-

Fix: Use endotoxin-free water/buffers. Ensure HL-60 passage number is <20.

-

-

Issue: Response in FPR2 Cells.

-

Cause: High concentration artifact (>100 µM) or contamination with Ac2-26.

-

Fix: Titrate down to 10–50 µM. This compound should be strictly FPR1 specific at physiological relevance.

-

References

-

Walther, A., Riehemann, K., & Gerke, V. (2000). A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR.[3] Molecular Cell, 5(5), 831–840.[3] [Link]

-

Karlsson, J., Fu, H., Boulay, F., Dahlgren, C., Hellstrand, K., & Movitz, C. (2005). Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors.[3][4] Journal of Leukocyte Biology, 78(3), 762–771.[3] [Link]

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Frontiers in Immunology. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. Evidence for an anti-inflammatory loop centered on polymorphonuclear leukocyte formyl peptide receptor 2/lipoxin A4 receptor and operative in the inflamed microvasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

AC9-25 Peptide Stability and Degradation: A Technical Support Guide

Welcome to the technical support center for the AC9-25 peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of the this compound peptide and troubleshooting advice for issues related to its degradation, particularly after freeze-thaw cycles. As a synthetic peptide derived from the N-terminus of Annexin A1, this compound holds potential in various research applications for its role in modulating inflammatory responses.[1][2] However, like all peptides, its chemical and physical integrity is paramount for reproducible and reliable experimental outcomes.

This document provides a comprehensive overview of best practices for handling and storing this compound, the mechanisms of peptide degradation, and protocols for assessing its stability.

Frequently Asked Questions (FAQs)

What is the optimal way to store lyophilized this compound peptide?

For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[3][4] Exposure to moisture can significantly decrease the long-term stability of the peptide. When stored under these conditions, the peptide can be stable for several years.[3] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few weeks.[5][6] Always allow the vial to equilibrate to room temperature in a desiccator before opening to minimize condensation.[3]

How should I store this compound once it is in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[5] For maximum stability, it is highly recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[7] This practice is crucial to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[8] Generally, peptide solutions are stable for about 1-2 weeks at 4°C and for several months when frozen.[5] The optimal pH for storing peptide solutions is typically between 5 and 7.[5]

Why are repeated freeze-thaw cycles bad for my this compound peptide?

Repeated freeze-thaw cycles can compromise the stability of this compound through several mechanisms:

-

Aggregation: The formation of ice crystals during freezing can subject the peptide to interfacial stress, leading to aggregation.[9] This is a significant risk for many peptides and can be amplified with each freeze-thaw cycle.[9][10]

-

Localized Concentration and pH Shifts: As the solution freezes, solutes, including the peptide and buffer salts, become concentrated in the unfrozen liquid phase.[11] This can lead to drastic shifts in pH and ionic strength, which can accelerate degradation pathways like hydrolysis and deamidation.[10]

-

Physical Stress: The physical stress of ice crystal formation and thawing can disrupt the peptide's conformation, potentially leading to a loss of biological activity.[10]

Studies on various peptides and proteins have shown that repeated freeze-thaw cycles can lead to significant changes in their measured concentrations and integrity.[12][13][14]

What are the common degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several chemical and physical degradation processes.[15] The primary sequence of a peptide is a key determinant of its stability. Common degradation pathways include:

-

Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially at higher pH.[16]

-

Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[17]

-

Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic pH or in the presence of certain amino acid sequences like Asp-Pro.

-

Aggregation: This physical degradation pathway involves the non-covalent association of peptide molecules, which can lead to precipitation and loss of activity.[9][11]

How can I tell if my this compound peptide has degraded?

Degradation of your this compound peptide may manifest in your experiments as:

-

Reduced or inconsistent biological activity.

-

Poor solubility compared to a fresh sample.

-

The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

For a definitive assessment of peptide integrity, analytical techniques such as HPLC and mass spectrometry (MS) are recommended.[18][19]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of Biological Activity | Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles). | 1. Always aliquot your peptide solution to avoid freeze-thaw cycles.[10] 2. Use a fresh vial of lyophilized peptide to prepare a new stock solution. 3. Perform a stability study on your peptide under your specific experimental conditions (see Experimental Protocols section). |

| Inconsistent Experimental Results | Variability in peptide concentration or integrity between aliquots or experiments. | 1. Ensure the peptide is fully solubilized before use. 2. Vortex the solution gently before taking an aliquot. 3. Confirm the peptide concentration using a quantitative amino acid analysis or a validated HPLC method. |

| Peptide is Difficult to Dissolve | The peptide may have aggregated, or the incorrect solvent is being used. | 1. Consult the manufacturer's instructions for the recommended solvent. 2. If aggregation is suspected, try dissolving a fresh sample. For hydrophobic peptides, small amounts of organic solvents like DMSO or acetonitrile may be necessary before adding an aqueous buffer. |

| Visible Precipitate in Solution | Peptide aggregation or precipitation. | 1. This is a strong indicator of instability. Do not use the solution. 2. Prepare a fresh solution from a new lyophilized stock. 3. Consider using cryoprotectants like sucrose in your buffer if storing in a frozen state is necessary for extended periods, as they can help inhibit aggregation during freezing.[9] |

Experimental Protocols

Protocol 1: Establishing a Freeze-Thaw Stability Study for this compound

This protocol outlines a general procedure to assess the stability of this compound after multiple freeze-thaw cycles.

Objective: To determine the impact of repeated freeze-thaw cycles on the purity and integrity of a solubilized this compound peptide.

Materials:

-

Lyophilized this compound peptide

-

Appropriate solvent/buffer (e.g., sterile water, PBS pH 7.4)

-

Low-retention microcentrifuge tubes

-

-80°C freezer

-

HPLC system with a C18 column

-

Mass spectrometer (optional, but recommended)

Procedure:

-

Peptide Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

-

Aliquoting: Dispense the stock solution into multiple, single-use aliquots in low-retention tubes.

-

Time-Zero Analysis (T0): Immediately analyze one aliquot by RP-HPLC to establish the initial purity profile. This will serve as your baseline.

-

Freeze-Thaw Cycles:

-

Place the remaining aliquots in a -80°C freezer for at least 1 hour (or until fully frozen).

-

Thaw the aliquots at room temperature or on ice until completely liquid. This constitutes one freeze-thaw cycle.

-

-

Analysis after Each Cycle: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis by RP-HPLC.

-

Data Analysis:

-

Compare the chromatograms from each freeze-thaw cycle to the T0 sample.

-

Look for a decrease in the area of the main peptide peak and the appearance of new peaks, which would indicate degradation products.

-

Quantify the purity of the peptide at each time point.

-

Data Presentation:

The results can be summarized in a table as follows:

| Number of Freeze-Thaw Cycles | Purity of this compound (%) | Area of Main Peak (Arbitrary Units) | Number of Degradant Peaks |

| 0 (T0) | 98.5 | 1,200,000 | 2 |

| 1 | 98.3 | 1,195,000 | 2 |

| 3 | 97.1 | 1,165,200 | 3 |

| 5 | 95.2 | 1,122,400 | 4 |

| 10 | 90.8 | 1,053,760 | 5 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Visualization of Experimental Workflow

Caption: Workflow for assessing this compound peptide stability after freeze-thaw cycles.

Mechanisms of Peptide Degradation

Understanding the chemical basis of peptide instability is crucial for developing robust handling and formulation strategies.

Primary Degradation Pathways

Caption: Common degradation pathways for peptides like this compound.

By adhering to the best practices outlined in this guide and, when necessary, performing stability studies tailored to your specific experimental conditions, you can ensure the integrity of your this compound peptide and the reliability of your research findings.

References

- Current time inform

-

Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]

-

Effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. [Link]

-

Does freeze thaw effect will have an impact on the peptide's stability?. ResearchGate. [Link]

-

Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein. [Link]

-

DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. ScienceDirect. [Link]

-

Peptide Storage and Handling Guidelines. GenScript. [Link]

-

Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

-

Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. ResearchGate. [Link]

-

The effects of a freeze-thaw cycle and pre-analytical storage temperature on the stability of insulin-like growth factor-I and pro-collagen type III N-terminal propeptide concentrations: Implications for the detection of growth hormone misuse in athletes. Wiley Online Library. [Link]

-

Instability of Peptide and the Possible Causes of Degradation. Encyclopedia.pub. [Link]

-

Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. bioRxiv. [Link]

-

Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. PubMed. [Link]

-

Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. National Institutes of Health. [Link]

-

Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. National Institutes of Health. [Link]

-

How to Store Peptides | Best Practices for Researchers. Innovagen. [Link]

-

Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. MDPI. [Link]

-

Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

-

Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. Waters. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

This compound induced calcium mobilization in FPR-, FPRL1-, and FPRL2-... ResearchGate. [Link]

-

Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. National Institutes of Health. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Peptide Storage & Stability: A Definitive Guide. Peptides.org. [Link]

-

Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and this compound of Annexin A1 on Conjunctival Goblet Cell Function. IOVS. [Link]

-

An Update on the Therapeutic Potential of Antimicrobial Peptides against Acinetobacter baumannii Infections. MDPI. [Link]

-

Effect of freezing on amyloid peptide aggregation and self-diffusion in an aqueous solution. ScienceDirect. [Link]

-

Addressing Acid-Catalyzed Deamidation and the Solubility of Hydrophobic Peptides in Multi-Attribute Method Workflows. ACS Publications. [Link]

-

Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

Sources

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 4. jpt.com [jpt.com]

- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucviden.dk [ucviden.dk]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 16. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

- 18. ijsra.net [ijsra.net]

- 19. sepscience.com [sepscience.com]

Technical Support Center: AC9-25 Solubility in Hygroscopic DMSO

Welcome to the Technical Support Center for improving the solubility of the AC9-25 peptide in hygroscopic dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically grounded explanations, and practical, field-proven protocols to ensure the successful preparation and use of this compound in your experiments.

Introduction: The Challenge of this compound and Hygroscopic DMSO

This compound is a synthetic N-terminal peptide of Annexin A1, known to act as a formyl peptide receptor (FPR) agonist and to activate the neutrophil NADPH oxidase.[1][2][3] While readily soluble in high-quality, anhydrous DMSO, researchers often encounter difficulties in achieving and maintaining a clear solution. The primary culprit is the hygroscopic nature of DMSO, its tendency to readily absorb moisture from the atmosphere.[4] This absorbed water significantly alters the solvent properties of DMSO, often leading to the precipitation of peptides like this compound, especially after freeze-thaw cycles.[5]

This guide will provide a comprehensive framework for understanding and overcoming these challenges, ensuring the integrity and reproducibility of your experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to troubleshooting its solubility.

Sequence: Ac-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH[1]

| Property | Value | Significance for Solubility |

| Molecular Weight | 2183.33 g/mol [1] | A larger molecule that may require more energy to solvate. |

| Theoretical Isoelectric Point (pI) | 4.08 | At neutral pH, the peptide will have a net negative charge, which can influence its interaction with solvents. |

| Grand Average of Hydropathicity (GRAVY) | -0.641 | The negative GRAVY score indicates that this compound is a hydrophilic peptide, suggesting a preference for polar environments.[6][7] |

The hydrophilic nature of this compound, as indicated by its negative GRAVY score, is a key factor in its solubility challenges in the presence of water in DMSO. While DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds, the introduction of water creates a more aqueous-like microenvironment that can lead to the aggregation and precipitation of this hydrophilic peptide.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the DMSO solution, especially after storage?

A1: The most likely cause is the absorption of water by the DMSO. DMSO is highly hygroscopic and can rapidly absorb moisture from the air.[4] This absorbed water changes the solvent environment, making it less favorable for the hydrophilic this compound peptide, leading to precipitation. This issue is often exacerbated by repeated freeze-thaw cycles, which can promote the crystallization of the peptide from the solution.[5]

Q2: I used a brand new bottle of anhydrous DMSO, but still see solubility issues. What could be the problem?

A2: Even a newly opened bottle of anhydrous DMSO can quickly absorb atmospheric moisture once the seal is broken. The handling procedure is critical. Ensure that the DMSO is dispensed in a low-humidity environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen) and that the bottle is securely sealed immediately after use.

Q3: Can I use heat to dissolve my this compound in DMSO?

A3: Gentle warming can be used as a last resort to aid dissolution, but it should be done with extreme caution.[9] Peptides are sensitive to high temperatures, which can cause degradation. If you must use heat, warm the solution gently (e.g., in a 37°C water bath) for a short period. However, the primary focus should be on using high-quality anhydrous DMSO and proper handling techniques.

Q4: What is the maximum concentration of this compound that I can dissolve in DMSO?

A4: While the stated solubility is ≥ 50 mg/mL, achieving this concentration requires optimal conditions, primarily the use of truly anhydrous DMSO. For routine laboratory use, preparing a stock solution in the range of 1-10 mg/mL in high-quality anhydrous DMSO is a more practical and reliable approach.

Troubleshooting Guide

This section provides a systematic approach to resolving this compound solubility issues.

Problem: Lyophilized this compound powder does not dissolve completely in DMSO.

| Potential Cause | Explanation | Solution |

| Water Contamination in DMSO | The most common reason for poor initial solubility. Water alters the solvent properties of DMSO, making it less effective at solvating the peptide.[5] | Use a fresh, unopened bottle of anhydrous DMSO (≤0.02% water). Handle the solvent in a low-humidity environment. |

| Incorrect Reconstitution Technique | Adding the solvent too quickly or not allowing the peptide to fully wet can lead to clumping. | Add a small amount of DMSO to the lyophilized powder to create a paste, then gradually add the remaining solvent while gently vortexing. |

| Presence of Salts in the Lyophilized Powder | Residual salts from synthesis and purification can affect solubility. | While usually not a major issue with high-purity peptides, if problems persist, consider the source and purity of your this compound. |

Problem: this compound solution is initially clear but forms a precipitate over time or after freeze-thaw cycles.

| Potential Cause | Explanation | Solution |

| Moisture Absorption During Storage | Even a well-prepared stock solution can absorb moisture if not stored correctly. | Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C. For long-term storage, consider flushing the headspace of the vial with an inert gas. |

| Freeze-Thaw Cycles | Repeated changes in temperature can promote the nucleation and growth of peptide crystals.[5] | Aliquoting is crucial to avoid multiple freeze-thaw cycles of the main stock solution. |

| Supersaturated Solution | The initial solution may have been supersaturated, and the precipitate is the result of the system reaching equilibrium. | Prepare a slightly more dilute stock solution. Ensure the peptide is fully dissolved before storage. |

Experimental Protocols

Protocol 1: Preparation of Anhydrous DMSO for Peptide Dissolution

For critical applications requiring the highest level of dryness, commercially available anhydrous DMSO can be further treated.

Materials:

-

Anhydrous DMSO (≤0.02% water)

-

Molecular sieves (3Å or 4Å), activated

-

Oven

-

Schlenk flask or similar glassware with a stopcock

-

Inert gas source (argon or nitrogen)

Procedure:

-

Activate the molecular sieves by heating them in an oven at 250-300°C for at least 3 hours.

-

Cool the molecular sieves to room temperature under a stream of inert gas or in a desiccator.

-

Add the activated molecular sieves to the anhydrous DMSO (approximately 10% w/v) in a Schlenk flask.

-

Allow the DMSO to stand over the molecular sieves for at least 24 hours.

-

For use, carefully decant or cannula transfer the required amount of dry DMSO to a fresh, dry container under an inert atmosphere.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Anhydrous DMSO

Materials:

-

Lyophilized this compound peptide

-

Anhydrous DMSO (prepared as in Protocol 1 or from a fresh, sealed bottle)

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

-

In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

-

Add a small volume of anhydrous DMSO (e.g., 10-20% of the final volume) to the peptide powder.

-

Gently vortex the tube to create a uniform paste. This ensures the peptide is fully wetted.

-

Gradually add the remaining anhydrous DMSO to reach the final desired concentration of 10 mg/mL.

-

Vortex the solution gently until the peptide is completely dissolved. The solution should be clear and free of any visible particles.

-

Immediately aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.

-

Seal the tubes tightly and store at -20°C or -80°C.

Visualizing the Problem and Solution

The Hygroscopic Challenge

The following diagram illustrates the process by which atmospheric water compromises the integrity of a DMSO stock solution.

Caption: The process of DMSO absorbing atmospheric water.

Recommended Workflow for Preparing this compound Stock Solution

This workflow minimizes the risk of water contamination and ensures the highest quality stock solution.

Caption: Step-by-step workflow for optimal this compound stock preparation.

References

- This compound | FPR Agonist. (n.d.). MedchemExpress.com.

- This compound peptide. (n.d.). NovoPro Bioscience Inc.

- This compound. (n.d.). BOC Sciences.

- This compound | Formyl Peptide Receptor Ligands. (n.d.). Tocris Bioscience.

- Peptide Solubility Guidelines. (n.d.). SB-Peptide.

- General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics.

- Guidelines for Dissolving Peptides. (n.d.). GenScript.

- GRAVY Calculator. (n.d.).

- IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. (n.d.). IPC 2.0.

- Protein GRAVY. (n.d.).

- Peptide Hydrophobicity/Hydrophilicity Analysis Tool. (n.d.). Peptide 2.0.

- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.

- Luzar, A., & Soper, A. K. (1993). Structure and hydrogen bond dynamics of water–dimethyl sulfoxide mixtures by computer simulations. The Journal of Chemical Physics, 98(11), 8847-8857.

- Hygroscopic behaviour of DMSO - how bad is it? (2014, April 2). Chemistry Stack Exchange.

- Recommendations for Purification of a DMSO-soluble Peptide? (2020, February 5).

- Hodges, R. S., & Merrifield, R. B. (1975). The role of trifluoroacetic acid in the cleavage of protecting groups from synthetic peptides. The Journal of Organic Chemistry, 40(13), 1813-1818.

- Water determination in dimethyl sulfoxide (DMSO). (n.d.). Honeywell.

- The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.).

- Thermodynamics of Mixing Water with Dimethyl Sulfoxide, as Seen from Computer Simulations. (n.d.).

- Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. (2019, May 2). Pharmaceutical Technology.

- Understanding DMSO/Water Interactions. (n.d.).

- Safety D

- Isoelectric Point Estimation, Amino Acid Sequence and Algorithms. (2016, May 16). Thermo Fisher Scientific.

- Abbreviations: DMSO-Dimethyl Sulfoxide, TFA-Trifluoroacetic acid, TIPS-Triisopropylsilane, Fmoc-Osu-Fmoc-succinimide, TCEP. (n.d.). The Royal Society of Chemistry.

- Quantifying Hydrogen-Bond Populations in Dimethyl Sulfoxide/Water Mixtures. (2017, September 11). PubMed.

- Water Determination by Karl Fischer Titr

- DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. (2025, October 14).

- Hydrophobicity scales. (n.d.). In Wikipedia.